

Application of IMP-1710 in Fibrosis Models: A Guide for Researchers

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Compound of Interest

Compound Name: UCH-L1 Inhibitor

Cat. No.: B1674675

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Introduction

IMP-1710 is a potent, selective, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in the pathogenesis of various diseases, including fibrosis.[1][2][3][4][5][6] This document provides detailed application notes and protocols for utilizing IMP-1710 in in vitro models of fibrosis, specifically focusing on its anti-fibrotic properties in the context of idiopathic pulmonary fibrosis (IPF).

Mechanism of Action

IMP-1710 functions as a highly selective inhibitor of UCHL1.[1][2][3][5][6] It contains a cyanamide warhead that stereoselectively forms a covalent bond with the catalytic cysteine residue in the active site of UCHL1, thereby inhibiting its deubiquitylating activity.[1][3][5] The inhibition of UCHL1 by IMP-1710 has been demonstrated to block pro-fibrotic responses, positioning it as a valuable tool for studying the role of UCHL1 in fibrotic diseases and as a potential therapeutic lead.

Application in Fibrosis Models

The primary application of IMP-1710 in fibrosis research is in cellular models that recapitulate key aspects of the fibrotic process. A widely used model is the transforming growth factor-beta 1 (TGF- β 1)-induced transition of fibroblasts to myfibroblasts.[7] Myofibroblasts are the primary

cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, a hallmark of fibrosis. A key marker of this transition is the expression of alpha-smooth muscle actin (α SMA).

IMP-1710 has been shown to effectively inhibit the TGF- β 1-induced increase in α SMA expression in primary human lung fibroblasts derived from patients with IPF, demonstrating its anti-fibrotic potential.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of IMP-1710 and its parent compound.

Table 1: In Vitro Inhibitory Activity against UCHL1

Compound	Target	Assay Format	IC50 (nM)	Reference
IMP-1710 (alkyne ABP)	UCHL1	Ub-Lys-TAMRA FP	38	[8]
Parent Compound 1	UCHL1	Ub-Lys-TAMRA FP	8.1	[3]

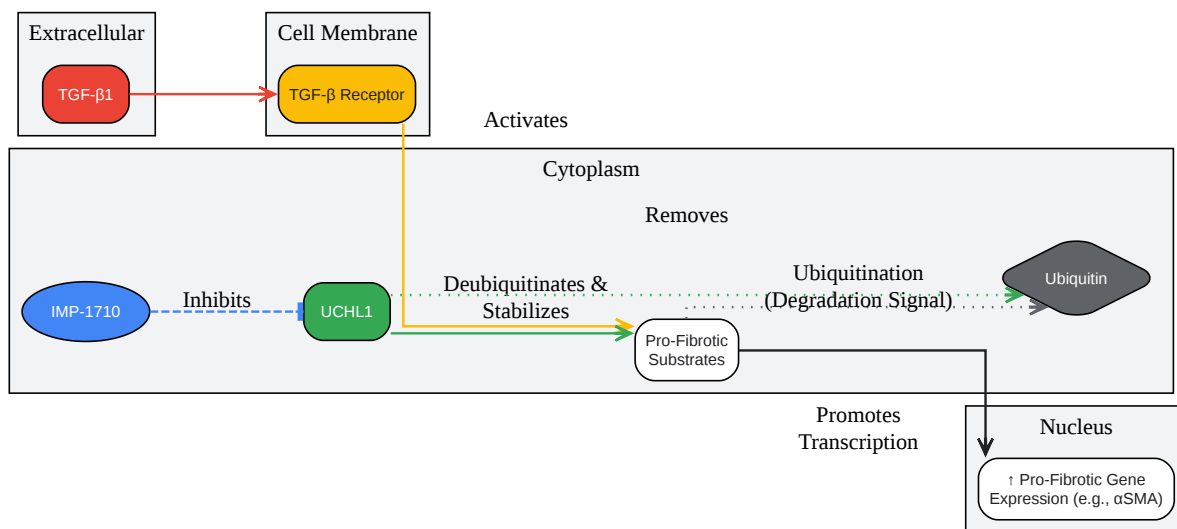
FP: Fluorescence Polarization; ABP: Activity-Based Probe

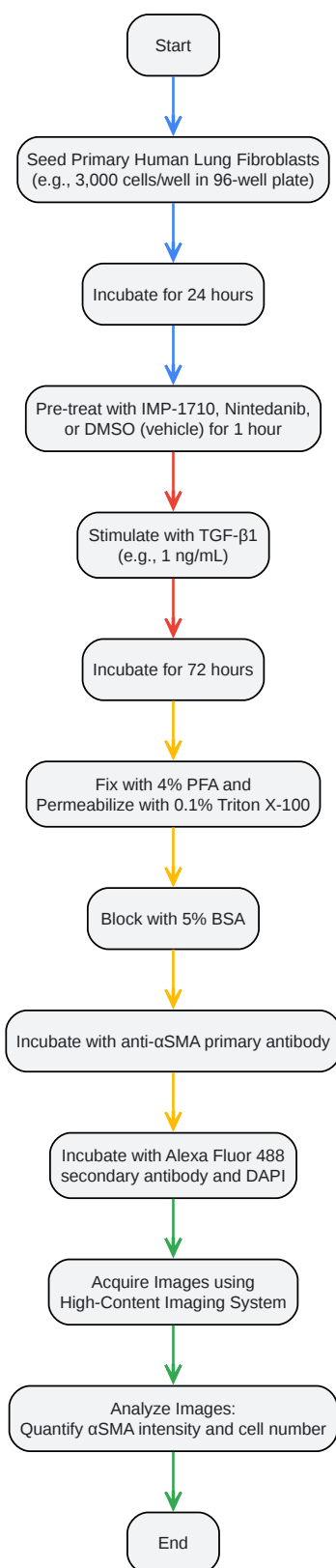
Table 2: Anti-Fibrotic Activity in a Cellular Model of Idiopathic Pulmonary Fibrosis (IPF)

Compound	Cell Type	Stimulation	Readout	IC50 (nM)	Reference
IMP-1710 (alkyne ABP)	Primary Human Lung Fibroblasts (IPF donors)	TGF- β 1	α SMA Expression	740	[1]
Parent Compound 1	Primary Human Lung Fibroblasts (IPF donors)	TGF- β 1	α SMA Expression	100	[1]

Signaling Pathway

The anti-fibrotic activity of IMP-1710 is linked to its ability to modulate the TGF- β 1 signaling pathway. In fibrosis, TGF- β 1 binds to its receptor on fibroblasts, initiating a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and subsequent ECM production. UCHL1 is implicated as a positive regulator of this pathway. By inhibiting UCHL1, IMP-1710 disrupts this pro-fibrotic signaling.





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